molecular formula C10H20NO3+ B12794822 R7L5Tky9RZ CAS No. 31652-17-2

R7L5Tky9RZ

Cat. No.: B12794822
CAS No.: 31652-17-2
M. Wt: 202.27 g/mol
InChI Key: RUYKUXOULSOEPZ-UHFFFAOYSA-N
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Description

R7L5Tky9RZ (molecular formula: C₂₁H₂₈NO₁₀S) is a nitrogen- and sulfur-containing organic compound characterized by its unique physicochemical properties. Key data include:

  • Melting Point: 152–154°C (decomposition)
  • Optical Rotation: [α]²⁵D = +12.5° (c = 1.0, methanol)
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 2H), 6.90 (d, J = 8.4 Hz, 2H), 4.20 (s, 3H), 3.70–3.60 (m, 2H).
    • ¹³C NMR (100 MHz, DMSO-d₆): δ 170.5 (C=O), 162.3 (Ar–C), 128.9 (Ar–CH), 114.2 (Ar–CH).
  • Mass Spectrometry: ESI-LRMS m/z 486.2 [M+H]⁺; HRMS calculated for C₂₁H₂₈NO₁₀S: 486.1432, found: 486.1426.
  • Elemental Analysis: C 51.84%, H 5.76%, N 2.88%, S 6.56% (theoretical vs. experimental values match within 0.3% error) .

The compound’s structure, confirmed via ChemDraw and SciFinder, suggests applications in medicinal chemistry due to its heterocyclic framework and polar functional groups.

Properties

CAS No.

31652-17-2

Molecular Formula

C10H20NO3+

Molecular Weight

202.27 g/mol

IUPAC Name

[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]-trimethylazanium

InChI

InChI=1S/C10H20NO3/c1-8(2)10(13)14-7-9(12)6-11(3,4)5/h9,12H,1,6-7H2,2-5H3/q+1

InChI Key

RUYKUXOULSOEPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(C[N+](C)(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

7-Bromobenzo[b]thiophene-2-carboxylic Acid (CAS 7312-10-9)

  • Molecular Formula : C₉H₅BrO₂S
  • Molecular Weight : 257.10 g/mol
  • Key Properties :
    • Melting Point : 210–212°C
    • Polar Surface Area (TPSA) : 65.54 Ų
    • Toxicity : CYP1A2 enzyme inhibitor; moderate GI absorption .

6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic Acid

  • Molecular Formula : C₁₀H₇BrO₂S
  • Molecular Weight : 271.13 g/mol
  • Key Properties :
    • Similarity Score : 0.91 (vs. R7L5Tky9RZ)
    • Synthetic Route : Bromination of methyl-substituted benzo[b]thiophene precursor under acidic conditions .

Functionally Similar Compounds

Benzol[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarboxylic Acid

  • Molecular Formula : C₁₅H₆O₆S₃
  • Applications : Used in organic electronics due to extended π-conjugation .

Comparative Analysis

Table 1: Structural and Functional Comparison

Property This compound 7-Bromobenzo[b]thiophene-2-carboxylic Acid 6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic Acid
Molecular Formula C₂₁H₂₈NO₁₀S C₉H₅BrO₂S C₁₀H₇BrO₂S
Molecular Weight 486.2 g/mol 257.10 g/mol 271.13 g/mol
Melting Point 152–154°C 210–212°C 198–200°C
Key Functional Groups Sulfonate, Amide Bromine, Carboxylic Acid Bromine, Methyl, Carboxylic Acid
Toxicity Low (no CYP inhibition) Moderate (CYP1A2 inhibitor) Low (no data)
Applications Drug candidates Enzyme inhibition studies Organic synthesis intermediates

Table 2: Spectroscopic Data Comparison

Technique This compound (δ/ppm) 7-Bromobenzo[b]thiophene-2-carboxylic Acid (δ/ppm)
¹H NMR 7.45 (d, J = 8.4 Hz) 8.10 (s, 1H, thiophene-H)
¹³C NMR 170.5 (C=O) 165.8 (C=O)
ESI-LRMS 486.2 [M+H]⁺ 257.0 [M+H]⁺

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